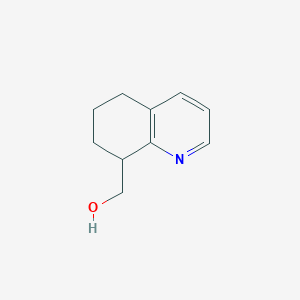![molecular formula C25H18ClF2N3O3 B2589309 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione CAS No. 893301-42-3](/img/no-structure.png)
3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C25H18ClF2N3O3 and its molecular weight is 481.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Receptor Affinity and Ligand Binding
Research into pyrimido[5,4-b]indole derivatives has demonstrated their significant potential in targeting receptor sites with high affinity. For example, studies have shown that certain derivatives exhibit excellent affinities for the α1-adrenoceptor and 5HT1A-receptor, with some compounds achieving subnanomolar K_i values for α1-adrenoceptor binding. This highlights their potential utility in developing therapeutics targeting these receptor pathways (Romeo et al., 1993). Additionally, modifications in the pyrimido[5,4-b]indole structure have led to variations in selectivity and potency against different receptor types, further emphasizing the versatility of these compounds in receptor-targeted drug development (Russo et al., 1991).
Anticancer Activity
Indole derivatives, including those related to the 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole scaffold, have been explored for their anticancer properties. Certain N-substituted indole derivatives have shown promising anticancer activity against MCF-7 human breast cancer cell lines by inhibiting topoisomerase-I enzyme, which is crucial for DNA replication and cell division (Kumar & Sharma, 2022).
Antiviral Properties
The synthesis and biological evaluation of derivatives with a pyrimido[5,4-b]indole core have also been directed towards antiviral applications. Specifically, compounds designed with structural modifications have shown nanomolar inhibitory activity against Hepatitis B virus (HBV), presenting a potential route for the development of new antiviral agents (Ivashchenko et al., 2019).
Molecular Structure and Interaction Studies
Research into the molecular structure and interaction of pyrimido[5,4-b]indole derivatives has been facilitated by techniques such as X-ray crystallography and molecular docking studies. These studies not only elucidate the spatial and electronic structure of these molecules but also provide insights into their interaction mechanisms with biological targets, paving the way for the rational design of more effective therapeutic agents (Wu et al., 2011).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione' involves the synthesis of the pyrimidoindole core followed by the introduction of the substituents at the appropriate positions.", "Starting Materials": [ "2,4-dimethoxy-6-methylpyrimidine", "3-chloro-4-fluoroaniline", "3-fluorobenzyl bromide", "copper(I) iodide", "potassium carbonate", "palladium(II) acetate", "triethylamine", "acetic acid", "methanol", "chloroform", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Synthesis of 2,4-dimethoxy-6-methylpyrimidine by reacting 2,4-dimethoxy-5-methylpyrimidine with methyl iodide and potassium carbonate in acetonitrile.", "Step 2: Synthesis of 3-chloro-4-fluoroaniline by reacting 3-chloro-4-fluoronitrobenzene with tin(II) chloride and hydrochloric acid in ethanol.", "Step 3: Synthesis of 3-(3-chloro-4-fluorophenyl)-2,4-dimethoxy-6-methylpyrimidine by reacting 2,4-dimethoxy-6-methylpyrimidine with 3-chloro-4-fluoroaniline and copper(I) iodide in DMF.", "Step 4: Synthesis of 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-2,4-dimethoxy-6-methylpyrimidine by reacting 3-(3-chloro-4-fluorophenyl)-2,4-dimethoxy-6-methylpyrimidine with 3-fluorobenzyl bromide, palladium(II) acetate, and triethylamine in DMF.", "Step 5: Synthesis of 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione by reacting 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-2,4-dimethoxy-6-methylpyrimidine with acetic acid, methanol, and sodium hydroxide in water and then treating the resulting product with chloroform and hydrochloric acid." ] } | |
| 893301-42-3 | |
分子式 |
C25H18ClF2N3O3 |
分子量 |
481.88 |
IUPAC名 |
3-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C25H18ClF2N3O3/c1-29-21-9-7-17(34-2)12-18(21)22-23(29)24(32)31(16-6-8-20(28)19(26)11-16)25(33)30(22)13-14-4-3-5-15(27)10-14/h3-12H,13H2,1-2H3 |
InChIキー |
JFTABZFFQHLFFX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=O)N3CC4=CC(=CC=C4)F)C5=CC(=C(C=C5)F)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


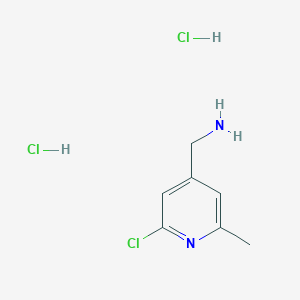
![5-{[(4-Methoxyphenyl)amino]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2589231.png)
![3,5-dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2589232.png)
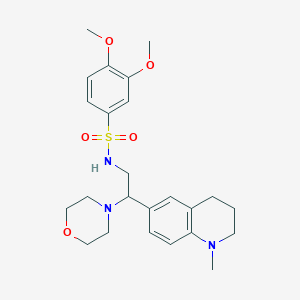

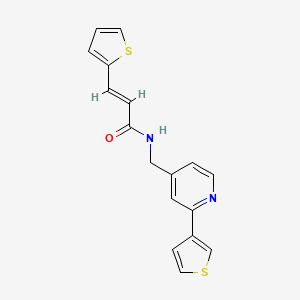
![6-Butan-2-yl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2589240.png)
![2-[4-(Methylamino)phenyl]acetonitrile hydrochloride](/img/structure/B2589241.png)
![3-(3-Methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2589242.png)
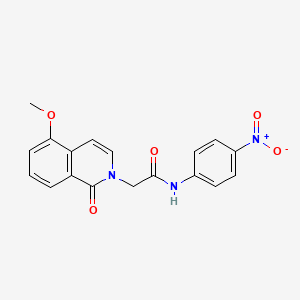
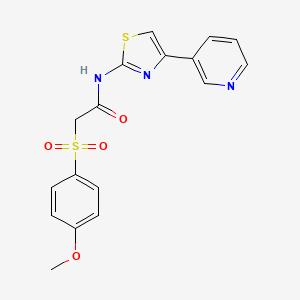
![2-oxo-N-(7-oxaspiro[3.5]nonan-1-yl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2589246.png)
![4-Quinolin-8-ylsulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2589247.png)
